molecular formula C10H13ClN6 B166669 Procyazine CAS No. 32889-48-8

Procyazine

Cat. No. B166669
CAS RN: 32889-48-8
M. Wt: 252.7 g/mol
InChI Key: WUZNHSBFPPFULJ-UHFFFAOYSA-N
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Description

Procyazine, also known as Periciazine, is a phenothiazine used with other medications to treat aggressiveness, impulsiveness, and hostility associated with psychiatric conditions such as schizophrenia . It is a sedative phenothiazine with weak antipsychotic properties .


Molecular Structure Analysis

Procyazine has a molecular formula of C10H13ClN6 and a molecular weight of 252.7034 . It contains a total of 31 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 2 secondary amines (aromatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

Procyazine has a molecular weight of 252.7034 . The specific physical and chemical properties of Procyazine are not detailed in the search results.

Scientific Research Applications

Neuropathic Pain Alleviation

Procyclidine and ethopropazine, including Procyazine, have been investigated for their ability to alleviate neuropathic pain. In a study involving rats with a sciatic nerve ligation model, Procyazine demonstrated dose-dependent alleviation of thermal hyperalgesia. This effect was enhanced when combined with an alpha(2) adrenergic agonist, offering effective and long-lasting relief without neurotoxic or behavioral side effects (Jevtovic-Todorovic et al., 2003).

Herbicidal Action

Procyazine has been studied for its impact on photochemical reactions in plants. A study examining its effects on isolated pea chloroplasts found that Procyazine inhibits electron transport but does not uncouple photophosphorylation. This inhibition occurs primarily on the reducing side of photosystem II, suggesting Procyazine's potential as a herbicide (Brewer et al., 1979).

Agricultural Applications

Field studies have evaluated soybeans as a potential rescue crop following Procyazine application. Despite some visible injury and stand reductions, soybean yields were not significantly reduced when planted three weeks after Procyazine application, highlighting its potential utility in agricultural settings (Brewer & Slife, 1979).

Understanding Chloroplast Alterations

Procyazine has been used to study chloroplast membrane alterations in Amaranthus retroflexus biotypes. The research compared the effectiveness of Procyazine with other herbicides in controlling the growth of redroot pigweed. The study provided insights into the herbicide resistance mechanism at the chloroplast level (Arntzen et al., 1979).

Environmental Persistence

The persistence and movement of Procyazine in soil under field conditions were studied to understand its environmental impact. The herbicides showed relatively short persistence in soil, with the majority of the residue confined to the surface layer. This research is crucial for assessing the environmental safety of Procyazine usage (Yoo et al., 1981).

Safety And Hazards

Procyazine is classified as a highly flammable liquid and vapor. It may be harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN6/c1-10(2,5-12)17-9-15-7(11)14-8(16-9)13-6-3-4-6/h6H,3-4H2,1-2H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZNHSBFPPFULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC1=NC(=NC(=N1)NC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034844
Record name Procyazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procyazine

CAS RN

32889-48-8
Record name Cycle
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32889-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyazine [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032889488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLT2TR0PUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
PE Brewer, CJ Arntzen, FW Slife - Weed Science, 1979 - cambridge.org
… Atrazine, cyanazine, and procyazine inhibited electron transport but did not … procyazine but not for atrazine. This was apparently due to a slower partitioning of cyanazine and procyazine …
Number of citations: 55 www.cambridge.org
JY Yoo, DCG Muir, BE Baker - Canadian Journal of Soil …, 1981 - cdnsciencepub.com
… The rate of disappearance of procyazine did not appear to be affected by the period of low moisture (days 23-54). The half-life of procyazine repofied in the present work is similar to that …
Number of citations: 13 cdnsciencepub.com
PE Brewer, FW Slife - Weed Science, 1979 - cambridge.org
… procyazine implies that many of the crop rotation restrictions with atrazine could be eliminated if cyanazine or procyazine … safely established 7 to 10 weeks after procyazine use (8, 11). In …
Number of citations: 5 www.cambridge.org
PE Brewer - 1978 - search.proquest.com
… procyazine a nitrile group has replaced the methylene hydrogenof the isopropyl group. In procyazine … no informa¬tion on cyanazine or procyazine was available for certain topics. When …
Number of citations: 2 search.proquest.com
CJ Arntzen, CL Ditto, PE Brewer - Proceedings of the …, 1979 - National Acad Sciences
… Procyazine and cyanazine exhibited less dramatic differential responses, whereas … to procyazine or cyanazine inhibition. The parallellack of diuron differential effects, partial procyazine …
Number of citations: 133 www.pnas.org
MD Erickson, CW Frank, DP Morgan - Journal of agricultural and …, 1979 - ACS Publications
The excretion and metabolismof atrazineand procyazine were studied in pigs. Pigs were used because of their close modeling of human metabolism. Young (3-5 months) Pittman-…
Number of citations: 23 pubs.acs.org
JK Hall, NL Hartwig - Agriculture, ecosystems & environment, 1990 - Elsevier
… Simazine and atrazine were more persistent and detected more frequently at lower profile depths than cyanazine and procyazine, which are considerably more water soluble. …
Number of citations: 19 www.sciencedirect.com
MJ Plewa, ED Wagner, GJ Gentile… - Mutation Research/Genetic …, 1984 - Elsevier
… Alachlor, propachlor, procyazine and SD50093 (a formulation of cyanazine plus atrazine) … genetic assays, alachlor plus bifenox and procyazine plus metolachlor were positive in I assay …
Number of citations: 165 www.sciencedirect.com
CGP Pillai, DE Davis - Proc. South. Weed Sci. Soc, 1975
Number of citations: 8
TF Peeper, JB Weber - Proceedings, 1976
Number of citations: 8

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